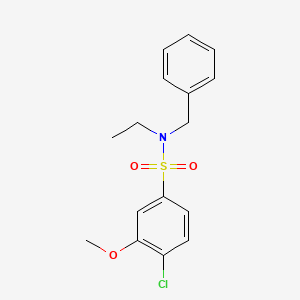

N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide

Beschreibung

N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with chlorine (position 4) and methoxy (position 3) groups. The sulfonamide nitrogen is further substituted with benzyl (C₆H₅CH₂–) and ethyl (C₂H₅–) groups. This structure imparts distinct physicochemical properties, including moderate lipophilicity and a molar mass of ~339.52 g/mol.

Eigenschaften

IUPAC Name |

N-benzyl-4-chloro-N-ethyl-3-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S/c1-3-18(12-13-7-5-4-6-8-13)22(19,20)14-9-10-15(17)16(11-14)21-2/h4-11H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCFELLTRZZGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Sulfonylation of Benzyl Ethyl Amine

The most straightforward approach involves reacting 4-chloro-3-methoxybenzenesulfonyl chloride with benzyl ethyl amine in a polar aprotic solvent. Pyridine or triethylamine is typically employed to neutralize HCl generated during the reaction. For example, a protocol adapted from Ambeed’s synthesis of analogous sulfonamides involves combining equimolar amounts of the sulfonyl chloride and amine in dichloromethane (DCM) with triethylamine at 0–20°C. After stirring for 6–24 hours, the mixture is quenched with dilute HCl, extracted with DCM, and purified via silica gel chromatography (ethyl acetate/hexane mixtures). This method is efficient for sterically accessible amines but may require excess sulfonyl chloride for complete conversion.

Stepwise Alkylation and Sulfonylation

When benzyl ethyl amine is unavailable, a stepwise approach is feasible. First, 4-chloro-3-methoxybenzenesulfonyl chloride is reacted with ethylamine to form N-ethyl-4-chloro-3-methoxybenzenesulfonamide. Subsequent benzylation of the sulfonamide’s nitrogen is achieved using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). This method mirrors the synthesis of N-(1-(4'-bromo-6-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)ethyl)-N,4-dimethylbenzenesulfonamide, where sequential functionalization was employed to install aryl and alkyl groups. However, competing over-alkylation must be mitigated by controlling stoichiometry and reaction time.

Catalytic Methods Using TMSCl and In(OTf)₃

Advanced catalytic systems, such as trimethylsilyl chloride (TMSCl) and indium triflate (In(OTf)₃), enable efficient sulfonamide formation under mild conditions. A protocol from the Royal Society of Chemistry demonstrates the utility of TMSCl/In(OTf)₃ in dichloroethane (DCE) at 45°C for synthesizing N,4-dimethyl-N-(1-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide. Applied to the target compound, this method could enhance yield and reduce side reactions by activating the sulfonyl chloride intermediate.

Reaction Optimization and Conditions

Solvent and Base Selection

Pyridine and triethylamine are preferred bases for sulfonylation due to their dual roles as HCl scavengers and reaction accelerants. Non-polar solvents like DCE or DCM minimize side reactions, while polar aprotic solvents (e.g., DMF) facilitate alkylation steps. For example, a yield of 96% was achieved in the synthesis of methyl 2-(2-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate using DCM and triethylamine.

Temperature and Time Considerations

Low temperatures (0–5°C) during sulfonyl chloride addition prevent exothermic side reactions, while extended stirring (12–48 hours) ensures complete amine conversion. For instance, a 40% yield of N-(1-(4'-bromo-6-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)ethyl)-N,4-dimethylbenzenesulfonamide required 48 hours at 45°C.

Purification and Characterization Techniques

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (1:40 to 1:1) is standard for isolating sulfonamides. The target compound’s polarity, influenced by the methoxy and chloro substituents, necessitates careful solvent selection to resolve it from unreacted starting materials.

Spectroscopic Characterization

1H NMR and 13C NMR are critical for verifying structure. Key signals include:

-

Methoxy group : A singlet at δ 3.8–4.0 ppm for the OCH₃ protons.

-

Chloro substituent : Deshielded aromatic protons adjacent to the chlorine atom (δ 7.4–7.6 ppm).

-

Ethyl and benzyl groups : Multiplets for the ethyl CH₂ (δ 1.2–1.4 ppm) and benzyl CH₂ (δ 4.5–5.0 ppm).

High-resolution mass spectrometry (HRMS) confirms molecular weight, as demonstrated in the analysis of N,4-dimethylbenzenesulfonamide derivatives.

Comparative Analysis of Synthetic Methods

The direct method offers simplicity but lower yields for sterically hindered amines. Catalytic methods improve efficiency but require specialized reagents. Stepwise approaches provide flexibility but involve multi-step workflows.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide can undergo several types of chemical reactions:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide or amines.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, ammonia, or other nucleophiles at elevated temperatures.

Electrophilic Aromatic Substitution: Nitric acid, sulfuric acid, and halogens in the presence of catalysts like iron(III) chloride.

Oxidation and Reduction: Hydrogen peroxide, potassium permanganate, or catalytic hydrogenation.

Major Products

The major products formed from these reactions include substituted benzene derivatives, sulfonamides, and various amine compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties :

N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against several bacterial strains, suggesting its potential as a new antibiotic candidate. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound could be further developed into therapeutic agents targeting bacterial infections .

Antiviral Activity :

Recent research has highlighted the compound's potential against viral infections, particularly its interaction with the Dengue virus (DENV). The compound demonstrated significant anti-DENV activity, making it a candidate for antiviral drug development. Its mechanism involves interfering with the virus's replication pathways, leading to reduced viral load in infected cells.

Materials Science

The structural characteristics of N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide, particularly the adamantane moiety, contribute to its stability and rigidity. This property makes it suitable for applications in developing advanced materials such as polymers and nanomaterials. The unique combination of chemical functionalities allows for tailoring materials with specific properties for industrial applications.

Biological Studies

Biochemical Pathway Exploration :

The compound serves as a valuable tool in studying biological interactions, particularly with enzymes and receptors. Its sulfonamide group is known to interact with various biological targets, providing insights into enzyme inhibition mechanisms. For instance, derivatives of sulfonamides have been evaluated for their inhibitory effects on carbonic anhydrase, which plays a crucial role in physiological processes .

Case Studies :

- Anticancer Research : A study focused on hybrid compounds containing sulfonamide moieties revealed their potential anticancer activities against human breast cancer cell lines (MCF-7). The synthesized compounds demonstrated varying degrees of cytotoxicity and effectiveness, indicating the promise of sulfonamides in cancer therapy .

- Enzyme Inhibition Studies : Research on new benzenesulfonamide derivatives showed significant inhibition against carbonic anhydrase IX, a target for cancer therapy. The compounds exhibited selectivity and potency in inhibiting this enzyme, highlighting the therapeutic potential of sulfonamides in oncology .

Wirkmechanismus

The mechanism of action of N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

Protein Binding: The compound can bind to proteins, altering their function and activity.

Cellular Pathways: It can interfere with cellular pathways by modulating the activity of key enzymes and proteins involved in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Sulfonamides

Structural and Physicochemical Properties

The table below compares N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide with two structurally related sulfonamides from published sources:

Key Observations:

This may enhance synthetic accessibility but reduce target specificity compared to heterocyclic analogs . Higher molar masses in (455.52 g/mol) and (477.52 g/mol) reflect added complexity from heterocycles and substituents like trifluoromethyl (–CF₃) and fluoro (–F).

Substituent Effects :

- Chloro and Methoxy Groups : Common in all three compounds, these groups influence electronic properties (e.g., electron-withdrawing Cl, electron-donating OCH₃). Positional differences (e.g., methoxy on benzene vs. benzimidazole) may alter binding interactions.

- Heterocyclic Cores : Benzimidazole () and pyrazole () cores are associated with diverse bioactivities, including antimicrobial and anti-inflammatory effects. The target compound’s lack of a heterocycle may limit such interactions.

- Fluorinated Groups : The trifluoromethyl group in enhances metabolic stability and lipophilicity, a feature absent in the target compound .

Hypothesized Pharmacological Implications

While biological data for the target compound are unavailable, structural comparisons suggest:

Biologische Aktivität

N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzene ring substituted with a sulfonamide group, a chloro atom, and a methoxy group. The molecular formula is with a molecular weight of approximately 319.81 g/mol .

Target Pathways

N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide primarily targets the Dengue virus (DENV) , exhibiting significant anti-DENV serotype 2 activity. The compound interacts with the viral components, leading to an inhibition of viral replication and spread.

Biochemical Pathways

The compound affects several biochemical pathways related to the replication of DENV. It has been shown to have low cytotoxicity, making it a promising candidate for further development in antiviral therapies.

Antiviral Activity

Research indicates that N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide significantly reduces DENV activity in vitro. The mechanism involves interference with viral entry and replication processes, highlighting its potential as an antiviral agent.

Antioxidant Properties

In addition to its antiviral effects, this compound exhibits antioxidant activity. Studies have demonstrated that it can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing treatments for conditions associated with oxidative damage .

Anticancer Potential

Recent studies have explored the anticancer properties of sulfonamide derivatives similar to N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide. For instance, analogs have shown promising results against various human cancer cell lines, including prostate (DU-145), cervix (HeLa), and lung adenocarcinoma (A549) cells. The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

| Study | Findings | IC50 Value |

|---|---|---|

| Inhibition of tumor cell growth in MDR cancer cell lines | 0.054 µM (A549) | |

| Selective NLRP3 inflammasome inhibition | 0.55 µM | |

| High DPPH scavenging activity | 7.12 µg/mL |

These findings suggest that N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide and its analogs hold significant promise in both antiviral and anticancer therapies.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide and its analogues?

The synthesis typically involves sulfonylation reactions, where a sulfonyl chloride intermediate reacts with a substituted amine. For example, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used to activate carboxylic acids for amide bond formation, followed by sulfonylation under controlled conditions (e.g., 0°C in dichloromethane) . Purification via column chromatography (silica gel, gradient elution) is critical to isolate the target compound, with yields ranging from 37% to 73% depending on substituents .

Q. How is the structural integrity of this sulfonamide confirmed post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying chemical environments. For instance, aromatic protons in the 6.5–8.5 ppm range and methoxy groups at ~3.8 ppm confirm substitution patterns . X-ray crystallography provides absolute configuration validation, as demonstrated for similar sulfonamides with triclinic crystal systems (space group P1, a = 8.53 Å, b = 8.62 Å) .

Q. What preliminary biological assays are used to screen this compound for activity?

Initial screening includes in vitro assays targeting NLRP3 inflammasome inhibition (via IL-1β suppression) or antimicrobial activity (e.g., minimum inhibitory concentration (MIC) tests against bacterial/fungal strains) . Dose-response curves and IC₅₀ values are calculated to assess potency.

Advanced Research Questions

Q. How can computational modeling optimize the design of sulfonamide derivatives for target specificity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like NLRP3. Substituent effects (e.g., chloro vs. methoxy groups) are analyzed using density functional theory (DFT) to optimize electronic and steric interactions . Quantitative structure-activity relationship (QSAR) models correlate structural features (e.g., Hammett σ constants) with bioactivity .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, endotoxin contamination) or compound stability (e.g., hydrolysis in aqueous media). Cross-validation using orthogonal assays (e.g., ELISA for cytokine release and Western blot for protein expression) is recommended . Meta-analyses of structural analogs (e.g., N-alkyl vs. N-aryl derivatives) can identify critical pharmacophores .

Q. How is regioselectivity achieved during electrophilic substitution on the benzene ring?

Directed ortho/para substitution is controlled by electron-donating groups (e.g., methoxy at position 3), which activate specific positions. For example, chlorination at position 4 is favored due to steric and electronic directing effects, confirmed by NMR and X-ray data . Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity before subsequent steps .

Methodological Considerations

Q. What analytical techniques are critical for quantifying impurities in synthesized batches?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) identify byproducts (e.g., unreacted sulfonyl chloride or dehalogenated derivatives). Limits of detection (LOD) <0.1% are achievable with reverse-phase C18 columns .

Q. How do solvent polarity and temperature influence reaction yields?

Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonylation rates by stabilizing transition states. Lower temperatures (0–5°C) minimize side reactions (e.g., sulfonate ester formation), as shown in optimized protocols yielding >60% pure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.